molecular formula C12H16Cl3N3O2 B2564221 {[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride CAS No. 1609407-48-8

{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride

Cat. No.: B2564221
CAS No.: 1609407-48-8
M. Wt: 340.63
InChI Key: IDDWKBLHFFDDEO-UHFFFAOYSA-N
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Description

“{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride” is a compound with the CAS Number: 1609407-48-8 . It has a molecular weight of 340.64 and its IUPAC name is (4-(5-chlorobenzo[d]oxazol-2-yl)morpholin-2-yl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClN3O2.2ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;;/h1-2,5,9H,3-4,6-7,14H2;2*1H . This indicates the presence of a benzoxazole ring and a morpholine ring in the structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research indicates that derivatives involving the chloro-1,3-benzoxazolyl and morpholinyl groups have been synthesized for antimicrobial purposes. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives, demonstrating moderate to good antimicrobial activities against various microorganisms. The study highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, Temiz‐Arpacı et al. (2005) prepared benzoxazole derivatives, showcasing a broad spectrum of activity against Candida species, indicating the compound's relevance in antimicrobial research (Temiz‐Arpacı et al., 2005).

Structural Analysis and Coordination Compounds

Téllez et al. (2013) synthesized a novel compound incorporating the benzoxazolyl groups, exploring its conformers and tautomers through ab initio calculations. The research extended to the synthesis of coordination compounds with cobalt and nickel, offering insights into the structural versatility and potential applications of such compounds in various scientific domains (Téllez et al., 2013).

Antitumor Activities

Research on derivatives of 4-morpholino indazole shows promising antitumor activities. Ji et al. (2018) synthesized a compound with significant inhibitory capacity against cancer cell lines, indicating the potential of such compounds in cancer research and therapy (Ji et al., 2018).

Properties

IUPAC Name

[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O2.2ClH/c13-8-1-2-11-10(5-8)15-12(18-11)16-3-4-17-9(6-14)7-16;;/h1-2,5,9H,3-4,6-7,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDWKBLHFFDDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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